molecular formula C14H13N3O4S2 B562387 Méloxicam-d3 CAS No. 942047-63-4

Méloxicam-d3

Numéro de catalogue: B562387
Numéro CAS: 942047-63-4
Poids moléculaire: 354.4 g/mol
Clé InChI: ZRVUJXDFFKFLMG-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Analytical Applications

Internal Standard in Mass Spectrometry

Meloxicam-D3 is primarily utilized as an internal standard for the quantification of meloxicam in biological samples using gas chromatography (GC) or liquid chromatography coupled with mass spectrometry (LC-MS). This application is crucial for pharmacokinetic studies, allowing precise measurement of meloxicam concentrations in plasma and tissues.

Table 1: Meloxicam-D3 Applications in Analytical Chemistry

ApplicationMethodologyPurpose
Internal StandardGC/LC-MSQuantification of meloxicam levels
Pharmacokinetic StudiesLC-MSAssess absorption, distribution, metabolism
Bioanalytical Method DevelopmentVariousDevelop sensitive detection methods

Pharmacological Research

Nephroprotective Effects

Research indicates that meloxicam may have nephroprotective properties, particularly in the context of chemotherapy. A study investigated the effects of meloxicam on doxorubicin-induced nephropathy in rats. The results showed that meloxicam administration significantly reduced urinary protein levels and serum creatinine compared to control groups, suggesting its potential role as a protective agent against renal damage induced by chemotherapeutic agents.

Case Study: Doxorubicin-Induced Nephropathy

  • Objective : To assess the ameliorating effects of meloxicam on nephrotoxicity induced by doxorubicin.
  • Method : Ninety male Wistar rats were divided into groups receiving saline, meloxicam, doxorubicin, vitamin D3 with doxorubicin, or both meloxicam and doxorubicin.
  • Findings : Meloxicam treatment led to significant reductions in urinary protein and serum creatinine levels over three weeks compared to the doxorubicin-only group. Histological examinations showed improved renal morphology in the meloxicam-treated group.

Anti-Inflammatory Research

Meloxicam's anti-inflammatory properties have been extensively studied. It has shown efficacy in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and malondialdehyde (MDA) levels in various experimental models.

Table 2: Summary of Anti-Inflammatory Effects of Meloxicam

Study TypeInflammation ModelKey Findings
Animal StudyCarrageenan-induced edemaSignificant reduction in edema
Clinical TrialsRheumatoid arthritisDecreased erythrocyte sedimentation rate
In Vitro StudiesCytokine productionReduced TNF-α and IL-1β expression

Pain Management Applications

Meloxicam is also applied in managing postoperative pain. Recent advancements include intravenous formulations that enhance its efficacy during the perioperative period. Studies have demonstrated that intravenous meloxicam significantly reduces pain scores compared to placebo, highlighting its utility in surgical settings.

Case Study: Postoperative Pain Management

  • Objective : Evaluate the efficacy of intravenous meloxicam for postoperative pain relief.
  • Method : Patients undergoing orthopedic surgery were randomized to receive either intravenous meloxicam or placebo.
  • Findings : Patients receiving meloxicam reported lower pain scores and required fewer rescue analgesics compared to those receiving placebo.

Future Directions and Research Opportunities

The unique properties of meloxicam-D3 suggest several avenues for future research:

  • Enhanced Formulations : Investigating the pharmacokinetics and dynamics of new formulations could lead to improved therapeutic outcomes.
  • Combination Therapies : Exploring synergistic effects with other anti-inflammatory agents or chemotherapeutics could enhance efficacy while minimizing side effects.
  • Longitudinal Studies : Conducting long-term studies on the safety and efficacy of meloxicam-D3 in diverse populations will be essential for establishing comprehensive clinical guidelines.

Mécanisme D'action

Target of Action

Meloxicam-d3 primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation . Meloxicam-d3 preferentially inhibits COX-2, which is induced during inflammation .

Mode of Action

Meloxicam-d3 interacts with its targets, COX-1 and COX-2, by blocking their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins . As a result, the production of prostaglandins is decreased, leading to reduced inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Meloxicam-d3 is the prostaglandin synthesis pathway . By inhibiting COX-2, Meloxicam-d3 reduces the production of prostaglandins, which are key players in the inflammatory response . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .

Pharmacokinetics

It’s known that meloxicam, the parent compound, has a longer half-life than most other nsaids, making it a favorable option for those who require once-daily dosing .

Result of Action

The molecular and cellular effects of Meloxicam-d3’s action include the inhibition of STING phosphorylation, which alleviates intracellular DNA-mediated autoimmune responses . It also enhances the antioxidant properties of albumin and prevents protein oxidation and glycation under the influence of various factors . In neurons, Meloxicam-d3 has been shown to inhibit apoptosis by deactivating tumor necrosis factor receptor superfamily member 25 .

Action Environment

Environmental factors can influence the action of Meloxicam-d3. For instance, the gut microbiome can interact with drugs in a complex and bidirectional manner, influencing drug effectiveness . Additionally, factors such as sugars, aldehydes, and oxidants can influence the antioxidant and anti-glycating activity of Meloxicam-d3 .

Analyse Biochimique

Biochemical Properties

Meloxicam-d3 interacts with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity . This interaction reduces the synthesis of prostaglandins, which are mediators of inflammation .

Cellular Effects

Meloxicam-d3 has been shown to inhibit intracellular DNA-induced immune responses . It also influences cell function by reducing inflammation and pain, which are often results of cellular processes involving prostaglandins .

Molecular Mechanism

Meloxicam-d3 exerts its effects at the molecular level primarily by inhibiting the enzyme COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

Meloxicam-d3 has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . Over time, it continues to inhibit COX-2, maintaining its anti-inflammatory effects .

Dosage Effects in Animal Models

In animal models, the effects of Meloxicam-d3 can vary with different dosages . At therapeutic doses, it effectively reduces inflammation and pain. At high doses, it may lead to adverse effects .

Metabolic Pathways

Meloxicam-d3 is metabolized primarily by the enzyme CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .

Transport and Distribution

Meloxicam-d3 is likely to be distributed in highly perfused tissues such as the liver and kidney due to its high binding to albumin . It is also found in synovial fluid, which is important in the context of its use for treating arthritis .

Subcellular Localization

Given its mechanism of action involving the inhibition of COX-2, an enzyme found in the endoplasmic reticulum and nuclear envelope, it is likely that Meloxicam-d3 localizes to these areas within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Méloxicam-d3 peut être synthétisé en utilisant une variété de méthodes. Une approche courante implique l'utilisation de réactifs deutérés dans la synthèse du méloxicam. Par exemple, la synthèse peut commencer avec la forme deutérée du 2-méthyl-4-hydroxy-1,2-benzothiazine-3-carboxamide-1,1-dioxyde, qui est ensuite mise en réaction avec la 5-méthyl-2-thiazolylamine dans des conditions spécifiques pour produire du this compound .

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires mais à plus grande échelle. Le processus comprend généralement l'utilisation de réactifs et de solvants deutérés de haute pureté pour garantir la qualité et la constance du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le Méloxicam-d3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour comprendre la stabilité et la réactivité du composé dans différentes conditions .

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés d'acides carboxyliques, tandis que la réduction peut produire des dérivés d'alcool .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier la COX-2, qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En inhibant la COX-2, le this compound réduit la production de prostaglandines, ce qui soulage l'inflammation et la douleur .

Comparaison Avec Des Composés Similaires

Composés similaires

    Piroxicam : Un autre AINS étroitement lié au méloxicam. Il inhibe également les enzymes COX mais possède une structure chimique différente.

    Célécoxibe : Un inhibiteur sélectif de la COX-2 avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

    Diclofénac : Un AINS largement utilisé qui inhibe à la fois les enzymes COX-1 et COX-2.

Unicité du Méloxicam-d3

Le this compound est unique en raison de ses atomes de deutérium, qui offrent des avantages distincts dans les études pharmacocinétiques. La présence de deutérium peut conduire à un taux métabolique plus lent, ce qui permet un suivi plus précis de la distribution et du métabolisme du médicament dans l'organisme .

Activité Biologique

Meloxicam-d3 is a deuterated form of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of Meloxicam-d3, focusing on its pharmacokinetics, mechanisms of action, therapeutic effects, and potential side effects, supported by case studies and research findings.

Overview of Meloxicam-d3

Meloxicam-d3 is synthesized to improve the pharmacokinetic profile of meloxicam, which is known for its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. The incorporation of deuterium in Meloxicam-d3 enhances its metabolic stability and bioavailability.

Pharmacokinetics

The pharmacokinetic properties of Meloxicam-d3 are crucial for understanding its biological activity. Studies indicate that:

  • Bioavailability : Meloxicam-d3 exhibits higher bioavailability compared to its non-deuterated counterpart. For instance, oral administration leads to a maximum plasma concentration (Cmax) that is significantly elevated due to improved absorption characteristics .
  • Half-Life : The elimination half-life of Meloxicam-d3 is extended compared to meloxicam. This allows for less frequent dosing while maintaining therapeutic levels in the bloodstream .
ParameterMeloxicam-d3 (Deuterated)Meloxicam (Non-Deuterated)
CmaxHigherLower
Half-LifeExtendedShorter
BioavailabilityIncreasedStandard

Meloxicam-d3 functions primarily through the inhibition of COX-2, leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways.

  • Anti-inflammatory Effects : Research shows that Meloxicam-d3 significantly reduces markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and malondialdehyde (MDA), indicating its role in mitigating oxidative stress .
  • Antioxidant Properties : In addition to its anti-inflammatory effects, Meloxicam-d3 exhibits antioxidant properties that help in reducing cellular damage in various tissues, particularly in renal models subjected to oxidative stress .

Therapeutic Applications

Meloxicam-d3 has been studied for various therapeutic applications:

  • Pain Management : It is effective in treating osteoarthritis and rheumatoid arthritis due to its analgesic properties. Clinical trials report significant pain reduction in patients with chronic inflammatory conditions .
  • Renal Protection : A study involving doxorubicin-induced nephropathy in rats demonstrated that Meloxicam-d3 administration led to improved renal function markers such as serum creatinine and urinary protein levels compared to control groups .

Case Study: Doxorubicin-Induced Nephropathy

In a controlled study, male Wistar rats were treated with either doxorubicin alone or in combination with Meloxicam-d3. The results indicated:

  • Serum Creatinine Levels : Rats treated with Meloxicam-d3 showed significantly lower serum creatinine levels compared to those receiving only doxorubicin.
  • Histopathological Findings : Renal tissues from the Meloxicam-d3 group exhibited less damage and inflammation compared to the doxorubicin-only group, supporting its protective role against nephrotoxicity .

Side Effects and Safety Profile

While Meloxicam-d3 is generally well-tolerated, potential side effects include:

  • Gastrointestinal Issues : Although less than traditional NSAIDs, some patients may still experience gastrointestinal discomfort.
  • Phototoxicity : Recent studies have indicated that meloxicam can induce phototoxic effects when exposed to UV light, leading to increased reactive oxygen species (ROS) levels in skin cells .

Propriétés

IUPAC Name

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVUJXDFFKFLMG-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715713
Record name 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942047-63-4
Record name 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942047-63-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.